molecular formula C30H30Cl2N2O7S2 B12500327 N,N'-{oxybis[ethane-2,1-diyloxy(5-chlorobenzene-2,1-diyl)]}bis(4-methylbenzenesulfonamide)

N,N'-{oxybis[ethane-2,1-diyloxy(5-chlorobenzene-2,1-diyl)]}bis(4-methylbenzenesulfonamide)

Cat. No.: B12500327
M. Wt: 665.6 g/mol
InChI Key: PDXRNPVJPZHUEO-UHFFFAOYSA-N
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Description

N-[5-CHLORO-2-(2-{2-[4-CHLORO-2-(4-METHYLBENZENESULFONAMIDO)PHENOXY]ETHOXY}ETHOXY)PHENYL]-4-METHYLBENZENESULFONAMIDE is a complex organic compound characterized by its multiple functional groups, including chlorinated aromatic rings and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-CHLORO-2-(2-{2-[4-CHLORO-2-(4-METHYLBENZENESULFONAMIDO)PHENOXY]ETHOXY}ETHOXY)PHENYL]-4-METHYLBENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common steps include:

    Nitration and Chlorination: Introduction of nitro and chloro groups to the aromatic rings.

    Etherification: Formation of ether linkages between aromatic rings and ethoxy groups.

    Sulfonamidation: Introduction of sulfonamide groups through reactions with sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[5-CHLORO-2-(2-{2-[4-CHLORO-2-(4-METHYLBENZENESULFONAMIDO)PHENOXY]ETHOXY}ETHOXY)PHENYL]-4-METHYLBENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-[5-CHLORO-2-(2-{2-[4-CHLORO-2-(4-METHYLBENZENESULFONAMIDO)PHENOXY]ETHOXY}ETHOXY)PHENYL]-4-METHYLBENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its sulfonamide groups, which are known for their biological activity.

    Materials Science: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[5-CHLORO-2-(2-{2-[4-CHLORO-2-(4-METHYLBENZENESULFONAMIDO)PHENOXY]ETHOXY}ETHOXY)PHENYL]-4-METHYLBENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide: Shares similar sulfonamide and chlorinated aromatic structures.

    4-Chloro-N-methylpyridine-2-carboxamide: Contains chlorinated aromatic rings and amide groups.

Uniqueness

N-[5-CHLORO-2-(2-{2-[4-CHLORO-2-(4-METHYLBENZENESULFONAMIDO)PHENOXY]ETHOXY}ETHOXY)PHENYL]-4-METHYLBENZENESULFONAMIDE is unique due to its specific combination of functional groups and structural complexity, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H30Cl2N2O7S2

Molecular Weight

665.6 g/mol

IUPAC Name

N-[5-chloro-2-[2-[2-[4-chloro-2-[(4-methylphenyl)sulfonylamino]phenoxy]ethoxy]ethoxy]phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C30H30Cl2N2O7S2/c1-21-3-9-25(10-4-21)42(35,36)33-27-19-23(31)7-13-29(27)40-17-15-39-16-18-41-30-14-8-24(32)20-28(30)34-43(37,38)26-11-5-22(2)6-12-26/h3-14,19-20,33-34H,15-18H2,1-2H3

InChI Key

PDXRNPVJPZHUEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OCCOCCOC3=C(C=C(C=C3)Cl)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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